molecular formula C12H16N6O3 B11695728 N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11695728
M. Wt: 292.29 g/mol
InChI Key: SMMQXBJDCUFAGJ-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step reactions. The process begins with the preparation of the imidazole and pyrazole intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The pyrazole ring, on the other hand, can be formed via the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves the coupling of these intermediates through an acylation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity . The pyrazole ring can interact with nucleic acids, affecting gene expression and protein synthesis . These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to its dual heterocyclic structure, combining both imidazole and pyrazole rings. This structural feature enhances its versatility and potential for various applications in scientific research and medicine.

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H16N6O3/c1-10-7-11(18(20)21)15-17(10)8-12(19)14-3-2-5-16-6-4-13-9-16/h4,6-7,9H,2-3,5,8H2,1H3,(H,14,19)

InChI Key

SMMQXBJDCUFAGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCCN2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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